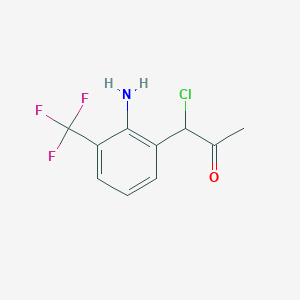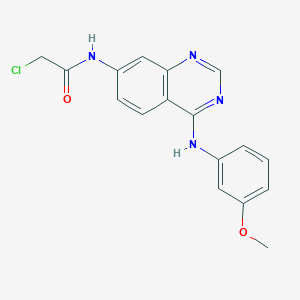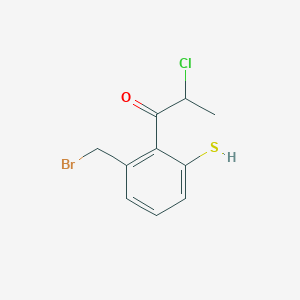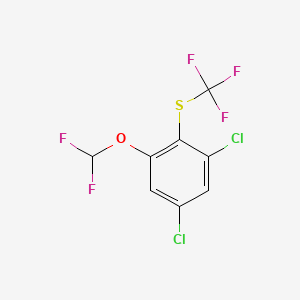
N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound features a cyclohexene ring substituted with a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom of the aniline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of 2-Methylcyclohex-1-en-1-ylamine: This can be synthesized by the reduction of 2-methylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Alkylation: The 2-Methylcyclohex-1-en-1-ylamine can then be alkylated with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate (K2CO3) to form N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)amine.
Amination: Finally, the N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)amine can be reacted with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid like FeCl3.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline would depend on its specific application. In pharmacology, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline
- N-(2-Methylcyclohex-1-en-1-yl)-N-ethyl-aniline
- N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)benzylamine
Uniqueness
N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline is unique due to the presence of both a cyclohexene ring and a prop-2-en-1-yl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
100747-79-3 |
|---|---|
Molekularformel |
C16H21N |
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
N-(2-methylcyclohexen-1-yl)-N-prop-2-enylaniline |
InChI |
InChI=1S/C16H21N/c1-3-13-17(15-10-5-4-6-11-15)16-12-8-7-9-14(16)2/h3-6,10-11H,1,7-9,12-13H2,2H3 |
InChI-Schlüssel |
MYANDWIXPDHXLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCCC1)N(CC=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


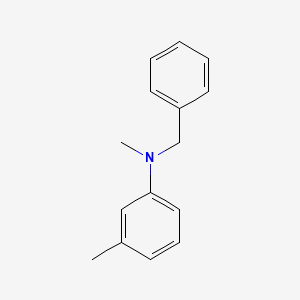
![[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride](/img/structure/B14065790.png)
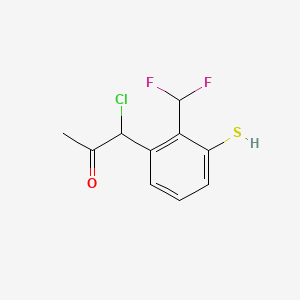
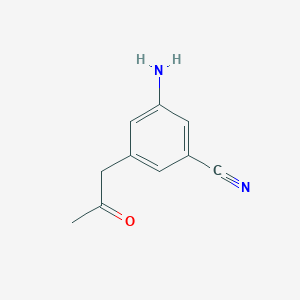
![Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14065813.png)


